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Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterated
isotopologue of the herbicide Thiobencarb. This document details its chemical structure,
physicochemical properties, and relevant experimental methodologies. It is intended to serve
as a valuable resource for researchers and professionals engaged in analytical chemistry,
environmental science, and drug development.

Chemical Structure and Identification

Thiobencarb-d10 is a synthetic compound where ten hydrogen atoms in the diethylamino
group of Thiobencarb have been replaced with deuterium. This isotopic labeling is crucial for its
use as an internal standard in quantitative analytical studies.

The chemical structure of Thiobencarb-d10 is as follows:

o |[UPAC Name: S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate[1]
e Synonyms: Thiobencarb-d10 (diethyl-d10)[1][2]

e Chemical Formula: C12HeD10CINOS[2]

« CAS Number: 1219804-12-2[1][2]
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Physicochemical Properties

Quantitative data for Thiobencarb-d10 and its non-deuterated analogue, Thiobencarb, are
summarized in the tables below for easy comparison. The properties of Thiobencarb serve as a
close approximation for Thiobencarb-d10, as deuterium substitution has a minimal effect on
most bulk physical properties.

Table 1: General and Physicochemical Properties

Property Thiobencarb-d10 Thiobencarb
Molecular Weight 267.84 g/mol [1][2] 257.78 g/mol [3]
Monoisotopic Mass 267.1268805 Da[1] 257.0641130 Da[3]

. . Pale yellow to brownish-yellow
Physical Description

liquid[3]
Melting Point - 3.3 °CJ3]
Boiling Point
Solubility in Water - 30 mg/L at 20°C
Solubility in Organic Solvents - Readily soluble
log Kow - 3.4

Experimental Protocols
Synthesis of Thiobencarb-d10

A specific, detailed experimental protocol for the synthesis of Thiobencarb-d10 is not publicly
available in the searched literature. However, a plausible synthetic route can be inferred from
the general synthesis of Thiobencarb and established methods for deuterium labeling. The
synthesis would likely involve the following conceptual steps:

Conceptual synthesis workflow for Thiobencarb-d10.

o Preparation of Deuterated Diethylamine: The synthesis would commence with commercially
available diethylamine-d10 or its synthesis via deuteration of ethylamine followed by N-
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alkylation.

o Formation of the Carbamoyl Chloride: The deuterated diethylamine would then be reacted
with phosgene or a phosgene equivalent to form N,N-diethyl-d10-carbamoyl chloride.

e Thioesterification: Finally, the N,N-diethyl-d10-carbamoyl chloride is reacted with 4-
chlorobenzyl mercaptan in the presence of a base to yield Thiobencarb-d10.

General methods for deuteration of organic compounds often involve exchange reactions using
a deuterium source like heavy water (D20) under specific catalytic conditions.

Analytical Methods for Thiobencarb

Thiobencarb and its metabolites are typically analyzed using chromatographic techniques
coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are
essential for environmental and biological monitoring.

High-Performance Liquid Chromatography (HPLC)

» Principle: HPLC separates compounds based on their differential partitioning between a
stationary phase (e.g., C18 column) and a mobile phase.

o Detection: UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used
for quantification. LC-MS/MS provides high selectivity and sensitivity, allowing for the
detection of trace levels of Thiobencarb.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

 Principle: GC separates volatile compounds based on their boiling points and interactions
with a stationary phase in a capillary column.

» Detection: The separated compounds are then ionized and fragmented in a mass
spectrometer. The resulting mass spectrum provides a "“fingerprint” for identification and
guantification. GC-MS is a robust method for the analysis of Thiobencarb in various matrices.

Signaling and Metabolic Pathways
Mechanism of Action: Cholinesterase Inhibition
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Thiobencarb, like other carbamate pesticides, exerts its primary toxic effect through the
inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The
inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in
overstimulation of nerve signals.
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Mechanism of acetylcholinesterase inhibition by Thiobencarb.

Microbial Degradation Pathway

In the environment, Thiobencarb is subject to microbial degradation. Studies have elucidated a
pathway in certain bacteria that involves the initial oxidation and cleavage of the carbon-sulfur
bond.
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Microbial degradation pathway of Thiobencarb.

This degradation pathway is significant for understanding the environmental fate and
persistence of Thiobencarb.

Spectroscopic Data

While specific spectroscopic data for Thiobencarb-d10 is not readily available in public
databases, the data for unlabeled Thiobencarb provides a valuable reference.

Table 2: Spectroscopic Data for Thiobencarb
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Technique Parameters Key Observations

Signals corresponding to the
aromatic protons of the
chlorophenyl group, the

1H NMR 400 MHz, CDCls methylene protons of the
benzyl group, and the ethyl
protons of the diethylamino

group are observed.[3]

Resonances for the carbonyl
carbon, aromatic carbons,
13C NMR 100.40 MHz, CDCls benzyl methylene carbon, and

the ethyl carbons are present.

[3]

Precursor m/z of 258.0714

) ] N [M+H]* is observed.

Q Exactive Orbitrap, Positive ] )
LC-MS Es| Fragmentation data is
available for structural

elucidation.[3]

For Thiobencarb-d10, the *H NMR spectrum would be significantly different due to the
absence of protons on the diethylamino group. The mass spectrum would show a molecular ion
peak corresponding to its higher mass.

Conclusion

Thiobencarb-d10 is an essential analytical tool for the accurate quantification of Thiobencarb
in various matrices. This guide has provided a detailed summary of its chemical structure,
properties, and analytical considerations. The provided diagrams of its mechanism of action
and metabolic pathway offer a visual understanding of its biological and environmental
interactions. While a specific synthesis protocol remains proprietary, the conceptual workflow
provides a basis for its laboratory preparation. This compilation of technical information aims to
support the research and development efforts of scientists in relevant fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thiobencarb-d10 (diethyl-d10) | C12H16CINOS | CID 131709109 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Thiobencarb-d10 (diethyl-d10) | LGC Standards [Igcstandards.com]

3. Thiobencarb | C12H16CINOS | CID 34192 - PubChem [pubchem.nchi.nlm.nih.gov]

4. Icms.cz [lcms.cz]

To cite this document: BenchChem. [An In-depth Technical Guide to Thiobencarb-d10:
Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12403565#thiobencarb-d10-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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